molecular formula C11H10ClN3O2 B1203052 5-(4-Chlorobenzyl)-6-aminouracil CAS No. 73908-08-4

5-(4-Chlorobenzyl)-6-aminouracil

Cat. No. B1203052
CAS RN: 73908-08-4
M. Wt: 251.67 g/mol
InChI Key: NEZKNLMSEQZXFW-UHFFFAOYSA-N
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Description

“5-(4-Chlorobenzyl)-6-aminouracil” is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The “5-(4-Chlorobenzyl)” part suggests a benzyl group attached to the 5th position of the uracil ring, with a chlorine atom on the benzyl group .


Molecular Structure Analysis

The molecular structure of such a compound would likely involve a uracil ring with a benzyl group attached at the 5th position, and an amino group at the 6th position. The benzyl group would have a chlorine atom attached .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present. For example, the chlorine atom might be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chlorobenzyl)-6-aminouracil” would depend on its exact molecular structure. For example, similar compounds like 4-Chlorobenzyl alcohol are solid at room temperature and have a specific melting and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. For instance, related compounds like 4-Chlorobenzyl chloride are considered hazardous and can cause burns and eye damage .

Future Directions

The future directions for research on this compound could involve further studies to elucidate its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential as antimicrobial agents .

properties

IUPAC Name

6-amino-5-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-7-3-1-6(2-4-7)5-8-9(13)14-11(17)15-10(8)16/h1-4H,5H2,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZKNLMSEQZXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224479
Record name 5-(4-Chlorobenzyl)-6-aminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Chlorobenzyl)-6-aminouracil

CAS RN

73908-08-4
Record name 5-(4-Chlorobenzyl)-6-aminouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobenzyl)-6-aminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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